![molecular formula C15H23NO4 B1377825 tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate CAS No. 1428056-47-6](/img/structure/B1377825.png)
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate: is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl carbamate group attached to a 2-(2-ethoxyphenoxy)ethyl moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 2-(2-ethoxyphenoxy)ethanol and tert-butyl isocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent moisture interference.
Procedure: The 2-(2-ethoxyphenoxy)ethanol is reacted with tert-butyl isocyanate in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified by column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology
In biological research, this compound is used in the synthesis of bioactive molecules. It serves as an intermediate in the preparation of drugs and other biologically active compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is used in the development of new pharmaceuticals, particularly in the design of prodrugs.
Industry
Industrially, this compound is used in the production of specialty chemicals and polymers. It is also employed in the manufacture of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its role as a protecting group in organic synthesis and its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(2-ethoxyethyl)carbamate
- tert-Butyl N-(2-phenoxyethyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate is unique due to the presence of both ethoxy and phenoxy groups, which provide distinct chemical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-5-18-12-8-6-7-9-13(12)19-11-10-16-14(17)20-15(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRJHDFOFHKKEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

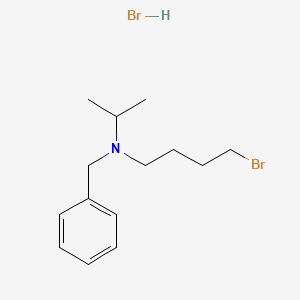
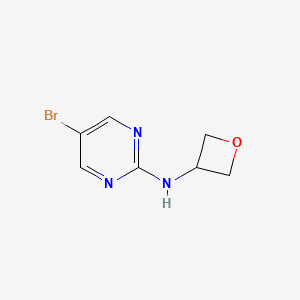


![2-Amino-6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377750.png)
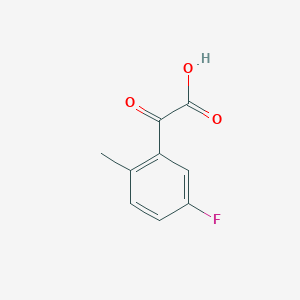
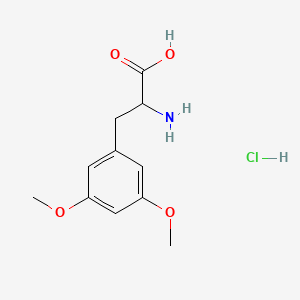
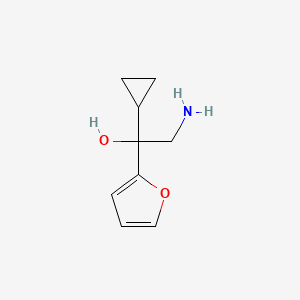
methanol](/img/structure/B1377757.png)
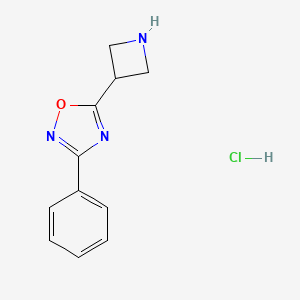
![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)
